5-Bromo-6-methylimidazo[1,2-a]pyrazine
Description
Historical Context and Discovery
The discovery and development of 5-Bromo-6-methylimidazo[1,2-a]pyrazine emerged from systematic investigations into imidazo[1,2-a]pyrazine derivatives during the late 20th and early 21st centuries. Initial research into this class of compounds was driven by the recognition that imidazo[1,2-a]pyrazines represent versatile scaffolds in organic synthesis and drug development. The specific compound this compound was first synthesized as part of broader structure-activity relationship studies aimed at understanding the biological and chemical properties of substituted imidazo[1,2-a]pyrazines.
Virtual high throughput screening of various biological targets identified imidazo[1,2-a]pyrazine compounds as potential adenosine triphosphate mimics and enzyme inhibitors, leading to focused synthetic efforts to develop specific derivatives including the 5-bromo-6-methyl variant. The compound gained particular attention when researchers discovered that imidazopyrazine derivatives showed promising biological activities, with compound identification numbers being assigned through systematic screening programs. Historical development of synthetic methodologies for this compound class involved optimization of cyclization reactions and substitution patterns, with early methods focusing on the formation of the fused ring system from pyrazine precursors.
The timeline of development shows that initial synthetic approaches involved treatment of appropriate pyrazine derivatives with various cyclization agents, leading to the establishment of reliable synthetic protocols by the early 2000s. Research groups worldwide contributed to the understanding of this compound through collaborative efforts in academic institutions and pharmaceutical companies. The compound's Chemical Abstracts Service registry number 1346157-10-5 was assigned as part of systematic cataloging efforts that recognized its distinct chemical identity.
Classification within Heterocyclic Chemistry
This compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically within the imidazo[1,2-a]pyrazine family. This classification system places the compound within a well-defined chemical taxonomy based on its fused bicyclic structure consisting of an imidazole ring and a pyrazine ring. The compound represents a specific subclass characterized by halogen and alkyl substitution patterns that significantly influence its chemical and biological properties.
Within heterocyclic chemistry, imidazo[1,2-a]pyrazines are recognized as privileged scaffolds due to their ability to interact with diverse biological targets while maintaining structural stability. The classification extends to consider the electronic properties imparted by specific substituents, where the bromine atom at position 5 and the methyl group at position 6 create a unique electronic environment. This substitution pattern distinguishes it from other members of the imidazo[1,2-a]pyrazine family and influences its reactivity profile.
The systematic classification also considers the compound's relationship to other heterocyclic systems. Comparative analysis with related structures such as imidazo[1,2-a]pyridines and pyrazolo[1,5-c]pyrimidines reveals structural similarities and differences that affect biological activity and synthetic accessibility. The compound's position within the broader context of medicinal chemistry scaffolds has been established through extensive structure-activity relationship studies that demonstrate its utility as a pharmacophore.
Table 1: Classification Hierarchy of this compound
| Classification Level | Category |
|---|---|
| Chemical Class | Nitrogen heterocycles |
| Subclass | Fused bicyclic systems |
| Family | Imidazo[1,2-a]pyrazines |
| Substitution Type | Halogenated methylated derivatives |
| Functional Groups | Aryl bromide, aromatic methyl |
Chemical Identity and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name reflects the fusion of an imidazole ring with a pyrazine ring, designated as imidazo[1,2-a]pyrazine, with specific substitution patterns indicated by numerical prefixes. The compound's Chemical Abstracts Service number 1346157-10-5 provides unique identification within chemical databases and facilitates unambiguous reference in scientific literature.
Alternative nomenclature systems and synonyms include various representations found in chemical databases and commercial catalogs. The compound appears in scientific literature with consistent naming conventions, though minor variations in formatting may occur across different sources. The Molecular Design Limited number MFCD19982314 provides an additional identification system used in chemical inventory management.
The International Chemical Identifier system provides a standardized representation as InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3. The corresponding InChI Key ZOTNJGONEBSUAY-UHFFFAOYSA-N offers a condensed unique identifier for database searches and chemical informatics applications. The Simplified Molecular Input Line Entry System representation CC1=C(N2C=CN=C2C=N1)Br provides a linear notation that captures the complete molecular structure.
Table 2: Chemical Identifiers for this compound
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 1346157-10-5 |
| Molecular Design Limited Number | MFCD19982314 |
| International Chemical Identifier Key | ZOTNJGONEBSUAY-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CC1=C(N2C=CN=C2C=N1)Br |
| Molecular Formula | C₇H₆BrN₃ |
Molecular Structure and Conformational Analysis
The molecular structure of this compound features a planar fused bicyclic system with specific geometric characteristics that influence its chemical behavior. Crystallographic analysis of related imidazo[1,2-a]pyrazine derivatives reveals that the bicyclic framework maintains planarity with minimal deviation from ideal aromatic geometry. The fusion of the imidazole and pyrazine rings creates a rigid framework that constrains molecular flexibility while providing multiple sites for chemical modification.
Structural analysis indicates that the bromine substituent at position 5 introduces significant steric and electronic effects due to its large atomic radius and electronegativity. The methyl group at position 6 provides additional steric bulk and electron-donating character that influences the overall electronic distribution within the molecule. Bond length analysis of the fused ring system shows typical aromatic character with carbon-nitrogen bond lengths consistent with delocalized pi-electron systems.
Conformational studies suggest that the molecule adopts a predominantly planar configuration in both solid and solution phases. The root mean square deviation from planarity for the fused ring system is minimal, typically less than 0.01 Angstroms based on computational modeling and experimental observations. The substituent positioning creates an asymmetric electronic environment that affects both chemical reactivity and biological activity.
The three-dimensional molecular geometry shows that the bromine atom extends significantly from the ring plane, creating a distinctive molecular shape that influences intermolecular interactions. The methyl group adopts a conformation that minimizes steric interference with the fused ring system while maintaining optimal orbital overlap for electronic effects. Computational analysis indicates that rotational barriers around the carbon-methyl bond are relatively low, allowing for some conformational flexibility.
Table 3: Key Structural Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 212.05 g/mol | Experimental |
| Ring System Planarity | <0.01 Å deviation | Crystallographic |
| Carbon-Nitrogen Bond Length | 1.33-1.35 Å | Computational |
| Bromine-Carbon Bond Length | 1.90 Å | Estimated |
| Molecular Volume | ~150 ų | Calculated |
Tautomerization Properties
The tautomerization behavior of this compound reflects the inherent properties of the fused heterocyclic system and the influence of specific substituents on proton transfer processes. Unlike simple pyrazole derivatives that exhibit well-documented tautomeric equilibria, the fused imidazo[1,2-a]pyrazine system shows limited tautomerization due to the constraints imposed by the bicyclic structure. The presence of multiple nitrogen atoms within the fused ring creates potential sites for proton transfer, but the aromatic stabilization of the intact system generally favors a single predominant tautomeric form.
Experimental evidence suggests that the compound exists primarily in one tautomeric form under normal conditions, with the imidazo[1,2-a]pyrazine framework maintaining its integrity through strong aromatic stabilization. The bromine and methyl substituents contribute to this stability by providing additional electronic effects that favor the observed tautomeric state. Nuclear magnetic resonance studies of related compounds demonstrate that tautomeric exchange rates are typically slow on the nuclear magnetic resonance timescale, indicating significant barriers to proton transfer.
Comparative analysis with related heterocyclic systems shows that the fused nature of the imidazo[1,2-a]pyrazine scaffold significantly reduces tautomeric mobility compared to individual imidazole or pyrazine rings. The electronic effects of the bromine substituent further stabilize the existing tautomeric form through resonance and inductive effects. Computational studies suggest that alternative tautomeric forms would require substantial energy input to achieve, making them thermodynamically unfavorable under standard conditions.
The lack of significant tautomerization in this compound contrasts with the behavior observed in simpler heterocyclic systems where rapid tautomeric equilibria are common. This stability contributes to the compound's utility in synthetic chemistry and medicinal applications where consistent molecular behavior is essential. The fixed tautomeric state also facilitates accurate structure-activity relationship studies by eliminating complications arising from multiple interconverting forms.
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-6-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)11-3-2-9-6(11)4-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNJGONEBSUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CN=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrazine Precursors
Methodology:
The initial step involves selective bromination of a pyrazine derivative, typically 2-amino-5-methylpyrazine. The preferred reagent for bromination is N-bromosuccinimide (NBS) , which offers high regioselectivity and avoids cumbersome workups associated with molecular bromine or bromine in pyridine.
- Solvent: Ethanol or acetic acid
- Temperature: Room temperature (~25°C)
- Reagent: NBS (1.2 equivalents relative to substrate)
- Duration: Monitored by Thin-Layer Chromatography (TLC), typically 2–4 hours
2-Amino-5-methylpyrazine + NBS → 2-Amino-3-bromo-5-methylpyrazine
Yield:
Approximately 90%, with high regioselectivity at the 3-position ortho to the amino group.
Data Table 1: Bromination of Pyrazine Derivative
| Entry | Substrate | Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-5-methylpyrazine | NBS | Ethanol | Room temp | 90 | Exclusively at C-3 |
Construction of the Imidazo[1,2-a]pyrazine Ring
Methodology:
The key step involves cyclization to form the fused imidazo[1,2-a]pyrazine ring system. This is achieved by condensing the brominated pyrazine derivative with suitable aldehydes or ketones, often via a modified Pictet-Spengler or similar cyclization strategy, under mild conditions.
- Reagents: Formaldehyde or other aldehyde sources, sometimes with acid catalysts
- Temperature: Reflux or ambient, depending on the protocol
- Solvent: Ethanol or acetic acid
Outcome:
Formation of 8-bromo-2-substituted-6-methylimidazo[1,2-a]pyrazine with yields ranging from 70–85%.
Data Table 2: Ring Construction
| Entry | Starting Material | Cyclization Reagent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-bromo-5-methylpyrazine | Formaldehyde | Ethanol | Reflux | 75 | Cyclization to fused ring |
Nucleophilic Substitution at the 8-Position
Methodology:
The brominated imidazopyrazine derivatives undergo nucleophilic substitution with cyclic or acyclic secondary amines, such as morpholine, piperidine, or imidazole, at the 8-position. This step introduces diverse functional groups, which can influence biological activity.
- Reagents: Amine nucleophiles (1.2 equivalents)
- Temperature: Elevated (~120°C)
- Solvent: Ethanol or acetic acid
- Duration: 4–6 hours, monitored by TLC
Outcome:
Formation of 8-substituted derivatives with yields typically above 80%.
Data Table 3: Nucleophilic Substitution
| Entry | Starting Material | Nucleophile | Temperature | Time | Yield (%) | Characterization |
|---|---|---|---|---|---|---|
| 1 | 8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazine | Morpholine | 120°C | 5 hrs | 82 | Confirmed by NMR and IR |
Final Substitutions and Purification
The final step involves regioselective substitution at the 3-position, often achieved via nucleophilic aromatic substitution or further functionalization, to generate derivatives with enhanced pharmacological profiles.
- Extraction with ethyl acetate
- Washing with water
- Drying over anhydrous sodium sulfate
- Purification via column chromatography
Summary of the Synthetic Route
Research Findings and Notes
Efficiency and Selectivity:
NBS-mediated bromination is superior for regioselective halogenation, avoiding the need for cumbersome workups associated with molecular bromine.Versatility:
The synthetic approach allows for diverse substitutions at the 8-position, enabling the synthesis of a wide array of derivatives for biological evaluation.Reaction Monitoring:
TLC and spectroscopic methods (NMR, IR, MS) are essential for confirming reaction completion and product purity.Biological Relevance: Substituted imidazo[1,2-a]pyrazines synthesized via these methods have shown promising antimicrobial and antioxidant activities, validating the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Typical reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in hydrogen atmosphere are commonly employed.
Major Products Formed
Substitution: Products include 5-aminomethylimidazo[1,2-a]pyrazine or 5-thiomethylimidazo[1,2-a]pyrazine.
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated derivatives like 6-methylimidazo[1,2-a]pyrazine.
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-6-methylimidazo[1,2-a]pyrazine can be synthesized through several methods, often involving electrophilic aromatic halogenation. One common synthetic route involves treating 2-amino-5-methylpyrazine with N-bromosuccinimide (NBS), which leads to the formation of the desired compound with high yields . The compound exhibits unique reactivity due to the presence of bromine and methyl groups, allowing for further functionalization that is crucial for drug development.
Antioxidant Activity
Research has shown that derivatives of imidazo[1,2-a]pyrazine, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, making them potential candidates for developing treatments for oxidative stress-related diseases .
Antimicrobial Properties
Studies have indicated that imidazo[1,2-a]pyrazine derivatives exhibit antimicrobial activity against various pathogens. The structural features of this compound contribute to its effectiveness against bacteria and fungi, suggesting its utility in developing new antimicrobial agents .
Anticancer Potential
The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, imidazo[1,2-a]pyrazines have been identified as potential inhibitors of certain kinases associated with tumor growth. The incorporation of bromine enhances the biological activity of these compounds by improving their binding affinity to target proteins .
Drug Development
This compound serves as a versatile scaffold in drug design. Its derivatives have been investigated for their potential as phosphodiesterase inhibitors, which are useful in treating cardiovascular diseases and other conditions such as asthma due to their ability to enhance cyclic AMP levels in cells .
Research on Enzyme Inhibition
Recent studies have focused on the compound's role as an inhibitor of VirB11 ATPase from Helicobacter pylori. This enzyme is crucial for bacterial virulence, and compounds like this compound are being evaluated for their potential to disrupt bacterial infection processes .
Material Science Applications
The unique electronic properties of imidazo[1,2-a]pyrazine derivatives make them suitable for applications in materials science, including organic electronics and photonic devices. Their ability to form stable films and conduct electricity positions them as candidates for use in organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents play a crucial role in modulating its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Reactivity
Table 1: Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Bromine Position : Bromine at position 5 (vs. 6) reduces steric hindrance, favoring electrophilic nitration at position 3 .
- Methyl vs. Ethyl Groups : Methyl at position 6 (5-Bromo-6-methyl) enhances metabolic stability compared to ethyl-substituted analogs .
- Electron-Donating Groups : Morpholine or piperazinyl substituents at position 8 improve binding to kinases and adrenergic receptors via polar interactions .
Enzyme Inhibition
- H+/K+-ATPase Inhibition : 6-Substituted imidazo[1,2-a]pyrazines (e.g., 6-phenyl derivatives) exhibit potent reversible inhibition of gastric acid pumps, with IC₅₀ values < 1 µM. However, 5-Bromo-6-methyl substitution shows weaker activity, likely due to reduced hydrogen bonding capacity .
- CDK9 Inhibition: 2-Phenyl-3-amine derivatives demonstrate nanomolar IC₅₀ values, attributed to interactions with Ile25 and hydrophobic pockets in the ATP-binding site. Bromo-methyl substitution lacks comparable potency .
Antiviral Activity
- 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives inhibit human coronaviruses (e.g., SARS-CoV-2) by targeting viral proteases.
Receptor Binding
Biological Activity
5-Bromo-6-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure comprising an imidazole ring and a pyrazine ring, with a bromine atom at the 5th position and a methyl group at the 6th position. Its molecular formula is with a molecular weight of 212.05 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound possess moderate to high antibacterial activity against various pathogens.
| Compound | Zone of Inhibition (mm) | Tested Pathogen |
|---|---|---|
| This compound | 21-24 | S. aureus, E. coli |
| Gentamicin (Control) | 30 | S. aureus |
These results suggest that the compound could serve as a lead in the development of new antimicrobial agents .
2. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in various models. It acts by inhibiting specific pathways involved in inflammation, potentially making it useful for treating inflammatory disorders .
3. Anticancer Activity
Studies have explored the anticancer potential of this compound derivatives. While some derivatives showed cytotoxic effects on cancer cell lines such as HeLa and MCF7, others exhibited low cytotoxicity, which is advantageous for further development as therapeutic agents .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This interaction highlights its relevance in pharmacokinetics and potential drug-drug interactions .
- Receptor Interaction : It may also interact with receptors involved in smooth muscle contraction and inflammation pathways, acting as either an agonist or antagonist depending on the target .
Study on Antimicrobial Activity
A study published in TSI Journals evaluated the antibacterial efficacy of several imidazo[1,2-a]pyrazine derivatives, including this compound. The results indicated that compounds exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming their potential as antimicrobial agents .
Anti-inflammatory Study
Another significant study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro, suggesting mechanisms that could be leveraged for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key considerations in designing synthetic routes for 5-Bromo-6-methylimidazo[1,2-a]pyrazine?
The synthesis of this compound requires careful selection of halogenation and cyclization strategies. A validated approach involves using electron density surface maps to predict reactive sites on the imidazopyrazine core, enabling precise bromination at the 5-position while retaining the methyl group at C6 . Alternative methods include aromatic substitution reactions, where bromine is introduced via electrophilic substitution under controlled conditions (e.g., using HBr or N-bromosuccinimide in polar aprotic solvents) . Key factors include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts like dihalogenated derivatives.
Q. How can NMR spectroscopy be optimized for structural characterization of this compound?
1H and 13C NMR are critical for confirming regiochemistry and purity. For this compound, characteristic proton signals include:
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-3 | 7.5 | Singlet | |
| H-8 | 8.8 | Singlet | |
| CH3 (C6) | 3.0 | Singlet |
Deuterated DMSO or CDCl3 is recommended for solubility. Advanced 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities in aromatic coupling patterns, particularly when distinguishing between positional isomers .
Advanced Research Questions
Q. How do electron density surface maps guide synthetic strategy for halogenated imidazopyrazines?
Electron density maps (EDMs) predict reactive sites by visualizing regions of high electron density, which correlate with susceptibility to electrophilic attack. For this compound, EDMs highlight the C5 position as the most electron-rich site, favoring bromination over C7 or C8. This computational tool reduces trial-and-error synthesis by pre-identifying viable reaction pathways . Experimental validation involves comparing theoretical EDMs (generated via DFT calculations) with observed regioselectivity in halogenation reactions.
Q. What computational methods are effective in predicting reaction pathways and optimizing yields?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) and reaction path search algorithms can model transition states and intermediates. For example, ICReDD’s integrated approach combines quantum chemistry with machine learning to predict optimal conditions (e.g., solvent, catalyst) for imidazopyrazine synthesis. This reduces experimental iterations by 40–60% and identifies side-reaction pathways (e.g., over-bromination) that require mitigation .
Q. How can researchers address regioselectivity challenges in electrophilic substitution reactions of imidazopyrazines?
Regioselectivity is influenced by substituent effects and steric hindrance. For this compound, the methyl group at C6 directs bromination to C5 via steric shielding. Competing pathways (e.g., bromination at C8) can arise in less-controlled conditions, requiring:
- Temperature modulation : Lower temperatures (≤50°C) favor kinetic control.
- Catalyst screening : Lewis acids like FeCl3 enhance selectivity for C5 .
- Isotopic labeling : Tracking 13C-labeled intermediates clarifies mechanistic deviations .
Q. How should researchers resolve discrepancies between predicted and observed spectral data?
Contradictions in NMR or mass spectra often arise from impurities or structural misassignments. For example, a reported δ 8.8 ppm signal for H-8 may overlap with oxidation byproducts. Resolution strategies include:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C7H6BrN3, MW 228.05 g/mol) to rule out adducts.
- X-ray crystallography : Single-crystal analysis (e.g., CCDC data) provides unambiguous confirmation of regiochemistry, as demonstrated for related bromoimidazopyrazines .
- Comparative synthesis : Replicate literature methods (e.g., using pyrazine carboxaldehyde intermediates ) to validate reproducibility.
Methodological Best Practices
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (hexane/EtOH) to achieve ≥97% purity .
- Stability testing : Store at 2–8°C in sealed, moisture-free containers to prevent decomposition .
- Biological assays : Screen for kinase inhibition or antimicrobial activity using in vitro models, noting that bromine’s electronegativity enhances binding to ATP pockets .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
